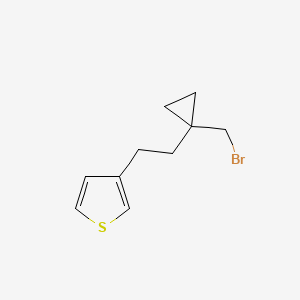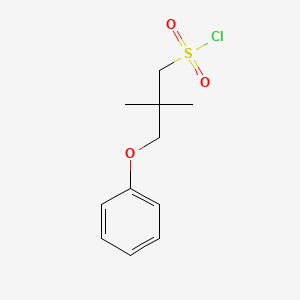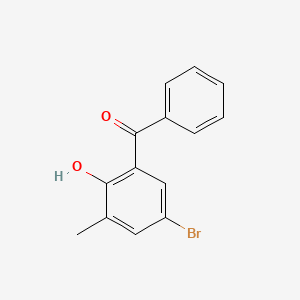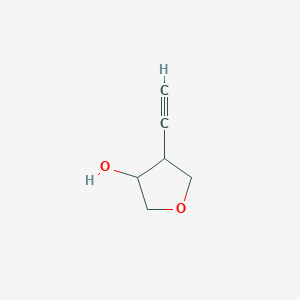
4-Ethynyloxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyloxolan-3-ol is an organic compound with the molecular formula C₆H₈O₂. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. The compound is notable for its ethynyl group attached to the oxolane ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethynyloxolan-3-ol can be synthesized through various methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate oxolane derivative. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like tetrahydrofuran (THF) at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxolane-3-one derivatives.
Reduction: Formation of 4-ethyloxolan-3-ol or 4-ethyloxolane.
Substitution: Formation of halogenated oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethynyloxolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Ethynyloxolan-3-ol involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavan-3-ols: Compounds like catechin and epicatechin, which are also hydroxylated and contain aromatic rings.
Proanthocyanidins: Oligomeric and polymeric forms of flavan-3-ols with similar structural features.
Uniqueness
4-Ethynyloxolan-3-ol is unique due to its ethynyl group, which imparts distinct reactivity compared to other similar compounds. This unique feature allows it to participate in a broader range of chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H8O2 |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
4-ethynyloxolan-3-ol |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-8-4-6(5)7/h1,5-7H,3-4H2 |
InChI-Schlüssel |
RFVUVGUBRWLVEX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1COCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


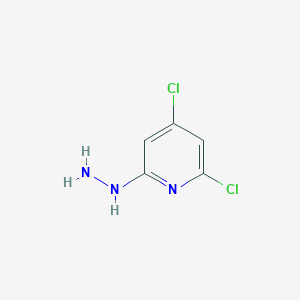
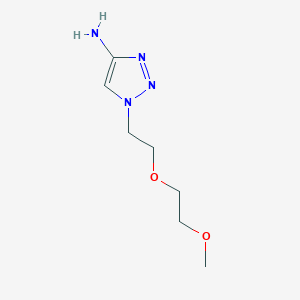
![2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine](/img/structure/B13631958.png)
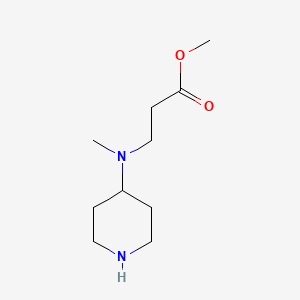
![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)
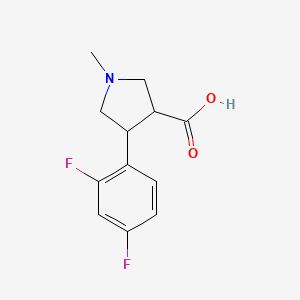
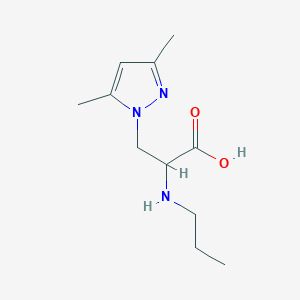
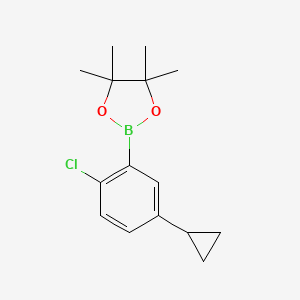
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)

![5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)
